(1s,5r)-1-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one
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Overview
Description
Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[310]hexan-2-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one typically involves the cycloaddition of suitable precursors under specific conditions. One common method involves the use of a photocatalytic cycloaddition reaction, which provides access to the bicyclic structure with distinct substitution patterns . The reaction conditions often include the use of a photocatalyst and irradiation to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The hydroxymethyl group and the oxirane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the substitution patterns and functional groups.
Bicyclo[3.1.1]heptanes: Another class of bicyclic compounds with different ring sizes and substitution patterns.
Uniqueness
Rel-(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one is unique due to its specific combination of a hydroxymethyl group and an oxirane ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H8O3/c7-3-6-1-4(6)2-9-5(6)8/h4,7H,1-3H2/t4-,6+/m0/s1 |
InChI Key |
JQKCKKCEDZGBCW-UJURSFKZSA-N |
Isomeric SMILES |
C1[C@@H]2[C@]1(C(=O)OC2)CO |
Canonical SMILES |
C1C2C1(C(=O)OC2)CO |
Origin of Product |
United States |
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